N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]th
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Overview
Description
N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of a broader class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multiple steps. One common method includes the Gewald reaction, which is used to synthesize the thieno[2,3-d]pyrimidine core. This reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Gewald reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen bonds.
Scientific Research Applications
N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of acute myeloid leukemia.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the AKT1 kinase, a key player in the PI3K/AKT/mTOR signaling pathway . This inhibition leads to the induction of apoptosis and growth inhibition in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-diethyl-N3-(6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
- 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit AKT1 kinase sets it apart from other similar compounds, making it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
N',N'-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S.C2H2O4/c1-19(2)9-5-8-16-14-13-11-6-3-4-7-12(11)20-15(13)18-10-17-14;3-1(4)2(5)6/h10H,3-9H2,1-2H3,(H,16,17,18);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDJAHOYDTOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C3=C(CCCC3)SC2=NC=N1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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